Misonidazole-d3

Description

Significance of Deuteration in Advanced Mechanistic and Quantitative Studies

Deuteration, the replacement of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H or D), is a particularly significant technique in biomedical research. symeres.com This substitution can have a notable impact on the chemical and physical properties of a molecule, primarily due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. cd-bioparticles.net This difference can lead to a "Kinetic Isotope Effect," which can be exploited in mechanistic studies to understand reaction pathways. symeres.com

A primary and widespread application of deuterated compounds is in quantitative analysis, where they serve as ideal internal standards. clearsynth.comwisdomlib.org In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of a deuterated standard is added to a biological sample. rsc.org Because the deuterated standard has virtually identical chemical and physical properties to the non-labeled analyte of interest, it behaves similarly during sample extraction, chromatography, and ionization. cd-bioparticles.netcerilliant.com However, it can be distinguished by its higher mass in the mass spectrometer. simsonpharma.com This allows for precise and accurate quantification by correcting for any variability or loss during the analytical process, including matrix effects where other compounds in a complex sample might interfere with the measurement. clearsynth.comsigmaaldrich.cn

Overview of Misonidazole (B1676599) and its Historical Research Context as a Hypoxia-Targeting Agent

Misonidazole is a 2-nitroimidazole (B3424786) compound that was extensively investigated as a radiosensitizer. wikipedia.orgncats.io The rationale for its use stems from the observation that many solid tumors contain regions of low oxygen concentration, a state known as hypoxia. xiahepublishing.com Hypoxic tumor cells are significantly more resistant to the cell-killing effects of ionizing radiation than well-oxygenated cells. xiahepublishing.com

Highly electron-affinic nitroaromatic compounds like misonidazole were developed to mimic oxygen's radiosensitizing effect. oup.com Unlike oxygen, these compounds are not rapidly metabolized by cells and can diffuse further into tissues, reaching the most radioresistant hypoxic cells. oup.come-roj.org Inside the low-oxygen environment of a hypoxic cell, misonidazole undergoes bioreduction to form reactive intermediates that can cause DNA damage, thereby sensitizing the cells to radiation. ncats.io

While numerous clinical trials were conducted with misonidazole, its efficacy was often limited by toxicity. oup.com Despite this, the research into misonidazole and similar compounds firmly established the principle of targeting tumor hypoxia. nih.gov Subsequently, misonidazole, particularly its fluorine-18 (B77423) labeled version ([¹⁸F]-FMISO), has been repurposed as a positron-emission tomography (PET) imaging agent to non-invasively detect and map hypoxic regions within tumors. e-roj.orgsnmjournals.org

Rationale for the Development and Specific Utilization of Misonidazole-d3 in Preclinical and Analytical Research

The development of this compound, a deuterated isotopologue of misonidazole, is driven by the need for precise measurement in analytical chemistry. Its primary role is to serve as an internal standard for the quantitative analysis of misonidazole in complex biological matrices like plasma or tissue extracts during preclinical research. impurity.comresearchgate.net

When researchers study the pharmacokinetics of misonidazole—how it is absorbed, distributed, metabolized, and excreted—they need to accurately measure its concentration over time. Using this compound as an internal standard in LC-MS/MS analysis is the gold standard for this type of quantification. cerilliant.comresearchgate.net The deuterated standard is added to the sample at a known concentration. It co-elutes with the unlabeled misonidazole during chromatography but is detected at a different mass-to-charge ratio by the mass spectrometer. cerilliant.com This allows for the calculation of a precise ratio between the analyte and the standard, which corrects for any potential sample loss or ionization suppression, ensuring the accuracy and reliability of the resulting concentration data. clearsynth.comwisdomlib.org This level of analytical rigor is crucial for understanding the behavior of misonidazole in preclinical models, which can inform its use in contexts such as hypoxia imaging studies.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | impurity.com |

| Molecular Formula | C₇H₈D₃N₃O₄ | impurity.com |

| CAS Number | 121244-83-5 | impurity.com |

| Unlabeled CAS No. | 13551-87-6 | impurity.com |

| Molecular Weight | 204.20 g/mol | N/A |

| Unlabeled Mol. Wt. | 201.18 g/mol | wikipedia.org |

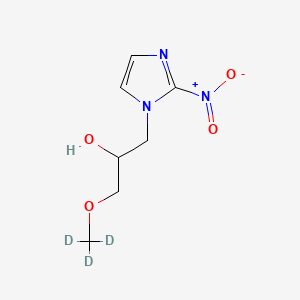

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O4 |

|---|---|

Molecular Weight |

204.20 g/mol |

IUPAC Name |

1-(2-nitroimidazol-1-yl)-3-(trideuteriomethoxy)propan-2-ol |

InChI |

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/i1D3 |

InChI Key |

OBBCSXFCDPPXOL-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OCC(CN1C=CN=C1[N+](=O)[O-])O |

Canonical SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])O |

Origin of Product |

United States |

Synthesis and Comprehensive Characterization of Misonidazole D3

Strategic Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of Misonidazole-d3 involves the precise replacement of three hydrogen atoms with deuterium atoms. This process requires specialized methods to ensure high isotopic enrichment and yield.

Methodologies for Precise Deuteration at Specific Molecular Positions

Several methodologies can be employed for the specific deuteration of Misonidazole (B1676599). The choice of method depends on the desired position of the deuterium atoms and the required level of isotopic purity.

Hydrogen-Deuterium Exchange Reactions: This common technique involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, often in the presence of a catalyst. resolvemass.ca For Misonidazole, this can be used to target specific protons based on their acidity.

Catalytic Isotope Exchange: Metals like palladium or platinum can facilitate the exchange of hydrogen with deuterium gas under controlled conditions. resolvemass.ca This method is particularly effective for aromatic and aliphatic compounds. resolvemass.ca

Use of Deuterated Reagents: A highly specific method involves using deuterated reagents in the synthesis process. For instance, a deuterated alkylating agent can be used to introduce a deuterated side chain onto the nitroimidazole core. A common approach for this compound synthesis involves the reaction of 2-nitroimidazole (B3424786) with a deuterated version of 3-methoxy-1,2-propanediol (B53666) or a related synthon.

The synthesis generally begins with commercially available 2-nitroimidazole, which is then reacted with a suitable deuterated three-carbon unit to form the this compound side chain.

Optimization of Synthetic Reactions for Isotopic Enrichment and Yield

Reaction Conditions: Temperature, pressure, and reaction time are carefully controlled to favor the desired deuteration and minimize side reactions.

Catalyst Selection: The choice of catalyst can significantly influence the efficiency and specificity of the deuteration process. resolvemass.ca

Deuterium Source: The purity and excess of the deuterium source (e.g., D₂O, deuterium gas) are crucial for achieving high levels of isotopic enrichment. google.com

Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate this compound from any remaining non-deuterated or partially deuterated species, as well as other reaction byproducts. scispace.com

Advanced Spectroscopic and Chromatographic Characterization for Isotopic Purity and Structural Integrity

To ensure the suitability of this compound as an internal standard, its isotopic purity and structural integrity must be rigorously verified using advanced analytical techniques.

High-Resolution Mass Spectrometry Techniques for Isotopic Enrichment Verification and Adduct Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for the characterization of deuterated compounds. researchgate.net It provides highly accurate mass measurements, allowing for the confident determination of the elemental composition and the verification of deuterium incorporation.

Isotopic Enrichment: HRMS can distinguish between Misonidazole and this compound based on their precise mass difference. By analyzing the isotopic distribution in the mass spectrum, the percentage of this compound relative to any residual non-deuterated or partially deuterated species can be accurately quantified.

Adduct Analysis: During mass spectrometric analysis, molecules can form adducts with ions present in the mobile phase or matrix (e.g., [M+H]⁺, [M+Na]⁺). HRMS helps in the correct identification of these adducts, preventing misinterpretation of the mass spectrum.

| Technique | Application in this compound Analysis | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Verification of isotopic enrichment and molecular formula. | Provides accurate mass measurements to confirm the incorporation of three deuterium atoms and differentiate from non-deuterated Misonidazole. researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation and fragmentation analysis. | Allows for the elucidation of the fragmentation pattern, confirming the position of the deuterium labels within the molecule. |

This table summarizes the application of mass spectrometry techniques in the analysis of this compound.

Nuclear Magnetic Resonance Spectroscopy for Definitive Deuterium Position Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides definitive confirmation of the deuterium atom positions.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at specific sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum that shows signals only for the incorporated deuterium atoms. The chemical shifts in the ²H NMR spectrum confirm the electronic environment of the deuterium atoms, thus verifying their location in the molecule.

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from carbon-hydrogen (C-H) coupling, leading to characteristic changes in the multiplicity and chemical shifts of the carbon signals adjacent to the deuterated positions.

| Spectroscopy Type | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirm absence of protons at deuterated sites. | Disappearance or significant reduction of signals corresponding to the protons on the deuterated methoxy (B1213986) group. |

| ²H NMR | Directly detect and confirm deuterium incorporation. | A signal will be present at the chemical shift corresponding to the deuterated methoxy group. |

| ¹³C NMR | Assess the effect of deuteration on the carbon skeleton. | Changes in splitting patterns and chemical shifts for the carbon atom attached to the deuterium atoms. |

This table outlines the use of NMR spectroscopy for the characterization of this compound.

Chromatographic Purity Assessment for Research Applications

Chromatographic techniques are essential for determining the chemical purity of this compound, ensuring that it is free from other compounds that could interfere with its use in research applications.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity assessment. nih.gov A validated HPLC method can separate this compound from its potential impurities, including its non-deuterated counterpart and any synthetic precursors or byproducts. nih.goviaea.org

Method Validation: A typical HPLC method for purity analysis is validated for several parameters to ensure its reliability. iaea.org

Linearity: The detector response is proportional to the concentration of the analyte over a specific range. nih.gov

Precision: The method provides consistent results for repeated analyses of the same sample. iaea.org

Accuracy: The method accurately measures the true concentration of the analyte. iaea.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govmdpi.com

Specificity: The ability to assess the analyte of interest in the presence of other components. iaea.org

A reversed-phase C18 column is often used for the separation, with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govmdpi.com Detection is commonly performed using a UV detector at a wavelength where Misonidazole exhibits strong absorbance. nih.govmdpi.com

| Parameter | Typical Acceptance Criteria |

| Purity (by HPLC) | >98% |

| Chemical Identity | Consistent with reference spectra (MS, NMR) |

| Isotopic Enrichment | >98% this compound |

This table provides typical specifications for research-grade this compound.

Advanced Analytical Methodologies Employing Misonidazole D3

Development and Rigorous Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of compounds in complex mixtures. turkjps.org The development of a robust LC-MS/MS method is an iterative process involving systematic optimization of various parameters to deliver consistent and reliable results. labmanager.com

Misonidazole-d3 as an Internal Standard for Precise Quantitative Analysis of Misonidazole (B1676599) and its Metabolites in Biological Samples

In LC-MS/MS bioanalysis, an internal standard (IS) is crucial for correcting variability during sample preparation and analysis. wuxiapptec.com The ideal IS should have physicochemical properties nearly identical to the analyte. bioanalysis-zone.com this compound, as a stable isotope-labeled internal standard (SIL-IS), is considered the gold standard for the quantification of Misonidazole. kcasbio.com

The key advantages of using this compound include:

Correction for Matrix Effects : Biological matrices like plasma and urine contain numerous endogenous compounds that can co-elute with the analyte and interfere with its ionization, either suppressing or enhancing the signal. kcasbio.com Since this compound has virtually identical chromatographic behavior and ionization efficiency to Misonidazole, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal. wuxiapptec.comkcasbio.com

Compensation for Sample Preparation Variability : Analyte loss can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. wuxiapptec.com By adding a known quantity of this compound to the sample at the earliest stage, it can account for any procedural losses, as both the analyte and the IS will be affected similarly. wuxiapptec.combioanalysis-zone.com

Improved Accuracy and Precision : The use of a SIL-IS significantly enhances the accuracy and precision of the quantification. wuxiapptec.com By using the ratio of the analyte response to the IS response for calibration, variations in injection volume and instrument response are effectively canceled out. nih.gov Regulatory bodies like the European Medicines Agency (EMA) have noted the high prevalence of SIL-IS in submitted bioanalytical method validations, underscoring their importance. kcasbio.com

Optimization of Chromatographic Separation Parameters and Mass Spectrometric Detection for Trace Analysis

The optimization of an LC-MS/MS method is a multi-faceted process aimed at achieving maximum sensitivity, selectivity, and throughput. chromatographyonline.com This involves fine-tuning both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: The goal of chromatographic optimization is to achieve a good peak shape and adequate separation of the analyte from potentially interfering components in the matrix. libretexts.org Key parameters include:

Mobile Phase Composition : The choice of organic solvent (e.g., acetonitrile (B52724) or methanol) and aqueous component, often with additives like formic acid or ammonium (B1175870) formate, is critical for achieving good retention and peak shape. chromatographyonline.com A higher organic content in the mobile phase can enhance desolvation efficiency in the MS source, improving sensitivity. chromatographyonline.com

Chromatographic Column : Reversed-phase columns (e.g., C18) are commonly used for separating moderately polar compounds like Misonidazole. The choice of column chemistry, particle size, and dimensions affects separation efficiency and analysis time.

Gradient Elution : A gradient elution program, where the mobile phase composition is changed over time, is often employed to ensure that both Misonidazole and its more polar metabolites are eluted with optimal peak shapes in a reasonable timeframe. libretexts.org

Mass Spectrometric Detection: Optimization of the mass spectrometer parameters is essential for achieving the desired sensitivity and specificity. chromatographyonline.com This is typically done by infusing a standard solution of the analyte and the internal standard.

Ionization Mode : Electrospray ionization (ESI) is a common choice, and can be operated in either positive or negative ion mode. The optimal mode for Misonidazole would be determined experimentally to find which provides the most abundant and stable signal.

Multiple Reaction Monitoring (MRM) : For quantitative analysis, tandem mass spectrometry is operated in MRM mode. This involves selecting a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]⁺ or [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective process minimizes background noise and enhances sensitivity. thermofisher.com The MRM transitions for Misonidazole and this compound would be optimized to yield the highest signal intensity.

Table 1: Example of Optimized LC-MS/MS Parameters for Misonidazole Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Liquid Chromatography | ||

| Column | Atlantis T3 (2.1 x 100 mm, 3 µm) | Provides good retention and peak shape for polar and non-polar compounds. rug.nl |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to promote protonation for positive ESI mode. plos.org |

| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.3 mL/min | Typical flow rate for analytical LC-MS. plos.org |

| Gradient | 5% to 95% B over 3 minutes | Ensures elution of compounds with varying polarities. libretexts.org |

| Injection Volume | 5 µL | Optimized to balance sensitivity and peak shape. mdpi.com |

| Column Temperature | 30 °C | Controls retention time and improves peak symmetry. rug.nl |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | Selected based on optimal signal for the analyte. |

| MRM Transition (Misonidazole) | To be determined experimentally | For selective and sensitive quantification. |

| MRM Transition (this compound) | To be determined experimentally | For use as an internal standard. |

Assessment of Method Sensitivity, Selectivity, Linearity, and Reproducibility in Complex Preclinical Biological Matrices

Bioanalytical method validation is the process of demonstrating that a specific analytical procedure is reliable and reproducible for its intended use in matrices like plasma, serum, or urine. ajpsonline.comresearchgate.net Validation is performed according to guidelines from regulatory bodies such as the FDA. turkjps.org

Sensitivity : The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20% of nominal) and precision (≤20% coefficient of variation). austinpublishinggroup.com For trace analysis, methods are often developed to achieve LLOQs in the low ng/mL or even pg/mL range. nih.gov

Selectivity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. austinpublishinggroup.com It is assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference is observed at the retention time of the analyte and IS. austinpublishinggroup.com

Linearity : The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte. ajpsonline.com A calibration curve is constructed by plotting the analyte/IS peak area ratio against the nominal concentration. A linear regression is applied, and the correlation coefficient (r) or coefficient of determination (r²) should ideally be >0.99. rug.nl

Reproducibility (Accuracy and Precision) : The reproducibility of an analytical method is assessed through intra- and inter-day accuracy and precision runs. medrxiv.org This is done by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicates on the same day (intra-day) and on different days (inter-day). medrxiv.org For a method to be considered reproducible, the accuracy (bias) should be within ±15% (±20% at the LLOQ) and the precision (CV%) should not exceed 15% (20% at the LLOQ). medrxiv.org

Table 2: Typical Bioanalytical Method Validation Acceptance Criteria and Example Results

| Parameter | Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity | r² ≥ 0.99 | r² = 0.998 turkjps.org |

| Sensitivity (LLOQ) | Accuracy: 80-120%, Precision: ≤20% CV | Accuracy: 108%, Precision: 12.3% CV plos.org |

| Accuracy (QC Samples) | 85-115% of nominal value | 95.2% - 108% of nominal plos.org |

| Precision (QC Samples) | ≤15% CV | Intra-day CV: 2.41% - 6.42%, Inter-day CV: 3.03% - 9.18% plos.org |

| Recovery | Consistent and reproducible | 91.4% - 109.7% rug.nl |

| Matrix Effect | Minimal effect on ionization | 95.7% - 112.5% rug.nl |

Application of this compound in Other Advanced Analytical Techniques

While LC-MS/MS is the workhorse for quantitative bioanalysis, this compound can also be employed in other advanced analytical techniques for broader metabolic investigations.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com For non-volatile compounds like Misonidazole, a chemical derivatization step is required to increase their volatility and thermal stability. mdpi.com This typically involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. bund.de

In this context, this compound would serve as an excellent internal standard. It would be derivatized alongside the unlabeled Misonidazole and co-elute from the GC column, correcting for any variability in the derivatization reaction and the injection process. jfda-online.com

The GC-MS method would involve:

Sample Preparation : Extraction of Misonidazole from the biological matrix, followed by a derivatization step.

GC Separation : A temperature-programmed separation on a capillary column (e.g., 5% diphenyl / 95% dimethylpolysiloxane) to separate the derivatized Misonidazole from other matrix components. jfda-online.comglsciences.eu

MS Detection : Electron Ionization (EI) is a common ionization technique in GC-MS. Detection can be performed in full scan mode to identify unknown metabolites or in Selected Ion Monitoring (SIM) mode for targeted quantification, where specific m/z values for the analyte and the IS are monitored for enhanced sensitivity. bund.deresearchgate.net

High-Resolution Mass Spectrometry for Untargeted Metabolite Identification and Profiling

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to gain a comprehensive overview of the metabolic state. metwarebio.comescholarship.org High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, is the cornerstone of this approach. thermofisher.commdpi.com

The key advantage of HRMS is its ability to provide a highly accurate mass measurement (typically with <5 ppm mass accuracy). researchgate.net This high mass accuracy allows for the confident determination of the elemental composition of an ion, which is a critical first step in identifying unknown metabolites. mdpi.com

In an untargeted study of Misonidazole metabolism, this compound could be used as a "landmark" compound. While the primary goal is discovery, the presence of the deuterated standard helps to:

Confirm the analytical window : Ensure that the chromatography is suitable for the elution of Misonidazole and its potential metabolites.

Aid in data processing : The known mass and retention time of this compound can be used to check the alignment and quality of the complex datasets generated. diva-portal.org

Distinguish drug metabolites : The mass difference between Misonidazole and its metabolites will be mirrored by the same mass difference between this compound and its corresponding deuterated metabolites. This "isotope pattern" can help in identifying drug-related metabolites amidst thousands of endogenous features.

The improved sensitivity and reduced noise from using narrow mass extraction windows in HRMS also allow for the detection of low-abundance metabolites that might be missed with lower-resolution instruments. researchgate.net This makes HRMS an invaluable tool for discovering novel metabolic pathways and identifying potential biomarkers related to Misonidazole exposure and efficacy. researchgate.netamolf.nl

Investigation of Misonidazole Metabolism Using Misonidazole D3 in Preclinical Biological Models

In Vitro Metabolic Studies in Controlled Cellular Systems

In vitro studies using controlled cellular systems are fundamental to understanding the metabolic fate of a drug at the cellular level. For Misonidazole-d3, these studies are pivotal in elucidating the mechanisms underlying its action as a radiosensitizer, which is intrinsically linked to its metabolism under low-oxygen conditions.

The biotransformation of this compound is profoundly influenced by the oxygen concentration within the cellular microenvironment. In hypoxic and anoxic cell cultures, this compound undergoes reductive metabolism, a process that is minimal or absent in well-oxygenated (aerobic) conditions nih.gov. The primary step in this pathway is the reduction of the nitro group on the imidazole ring.

This reductive process can proceed through a series of single-electron transfer steps, leading to the formation of a nitro radical anion. Under hypoxic conditions, this radical anion can undergo further reduction to form a nitroso intermediate, followed by a hydroxylamine (B1172632) derivative, and ultimately an amine. One of the key metabolites identified in hypoxic mammalian (CHO) cells is hydroxylamino-misonidazole nih.gov. The metabolic fate of 14C-labelled misonidazole (B1676599) has been examined in hypoxic mammalian cells in vitro, revealing the formation of both organic-soluble and acid-soluble metabolites nih.gov.

The biotransformation pathways are summarized in the table below:

| Metabolic Step | Intermediate/Metabolite | Cellular Condition |

| Initial Reduction | Nitro Radical Anion | Hypoxic/Anoxic |

| Further Reduction | Nitroso-misonidazole | Hypoxic/Anoxic |

| Further Reduction | Hydroxylamino-misonidazole | Hypoxic/Anoxic |

| Final Product | Amino-misonidazole | Hypoxic/Anoxic |

This table illustrates the sequential reduction of the nitro group of this compound under low-oxygen conditions.

The nitroreductive metabolism of this compound is catalyzed by a variety of intracellular enzyme systems. Both microsomal and cytosolic fractions of liver cells have been shown to catalyze the reductive metabolism of misonidazole under anaerobic conditions nih.gov.

One of the key enzymes implicated in this process is xanthine (B1682287) oxidase , which can act as a nitroreductase nih.gov. Other flavoprotein-containing enzymes, such as NADPH-cytochrome P450 reductase, are also believed to play a significant role in the one-electron reduction of the nitro group. The specific isoforms of cytochrome P450 involved can vary depending on the cell type and tissue.

A critical consequence of the reductive metabolism of this compound under hypoxia is the formation of highly reactive intermediates. These intermediates can covalently bind to cellular macromolecules, including proteins and DNA nih.govnih.gov. This binding is significantly enhanced in hypoxic environments and is thought to be a key mechanism behind the cytotoxic effects of misonidazole on hypoxic cells nih.gov.

Studies using radiolabeled misonidazole have demonstrated that radioactivity becomes irreversibly bound to macromolecules in hypoxic cells nih.gov. The binding to DNA, in particular, has been a subject of intense investigation. The formation of adducts with DNA is believed to contribute to the radiosensitizing effect of the drug nih.gov. While the exact structures of these adducts have been challenging to elucidate due to their instability, their formation is a clear indicator of the bioactivation of this compound in hypoxic tissues nih.gov.

The metabolic reduction of this compound is dependent on the availability of intracellular cofactors and substrates that provide the necessary reducing equivalents. Key among these is NADPH , which serves as an electron donor for many of the nitroreductase enzymes.

The intracellular concentration of glucose can also influence the rate of misonidazole binding to macromolecules, likely by affecting the levels of reducing equivalents available within the cell nih.gov. Furthermore, the cellular redox state, maintained by molecules such as glutathione (B108866) (GSH) , plays a crucial role. While GSH is not directly involved in the reduction of the nitro group, it can conjugate with and detoxify some of the reactive intermediates formed during misonidazole metabolism.

In Vivo Metabolic Studies in Animal Models

In vivo studies in animal models are essential to understand the pharmacokinetics and metabolism of this compound in a whole-organism context, providing data on absorption, distribution, metabolism, and excretion (ADME).

High-performance liquid chromatography (HPLC) is a common analytical technique used to quantify misonidazole and its metabolites. In rats, after intraperitoneal administration, misonidazole is rapidly distributed to various tissues.

The following table presents a hypothetical but representative pharmacometabolomic profile of this compound in a rat model, based on typical findings for misonidazole.

| Analyte | Matrix | Time Post-Administration (1 hour) | Time Post-Administration (4 hours) |

| This compound | Plasma | 100 µg/mL | 45 µg/mL |

| This compound | Liver | 85 µg/g | 30 µg/g |

| This compound | Tumor (Hypoxic) | 90 µg/g | 60 µg/g (retention) |

| Amino-misonidazole-d3 | Plasma | 5 µg/mL | 15 µg/mL |

| This compound Adducts | Tumor (Hypoxic) | Low | High |

This interactive data table provides a representative example of the expected distribution and metabolism of this compound in a preclinical model. The values are illustrative and would be determined experimentally in a specific study.

Studies have shown that misonidazole penetrates solid tumors, and its concentration in hypoxic tumor regions is a critical determinant of its radiosensitizing efficacy. The reductive metabolites are more likely to be retained in these hypoxic tissues due to their covalent binding to cellular components.

Identification of Species-Specific Metabolic Products and Their Accumulation Patterns

Preclinical studies utilizing this compound in various animal models, such as rodents (mice and rats) and canines, have been instrumental in identifying species-specific differences in Misonidazole metabolism. The administration of a mixture of Misonidazole and this compound allows for the precise tracking and quantification of metabolites derived from the drug.

In rodent models, the primary metabolic pathway involves the reduction of the nitro group on the imidazole ring, a process that is significantly enhanced under hypoxic conditions found in solid tumors. This reduction leads to the formation of reactive intermediates that can bind to cellular macromolecules. The use of this compound has enabled researchers to confirm the identity of key metabolites, including the amine derivative resulting from complete nitro reduction.

Canine models, in contrast, have demonstrated a more extensive oxidative metabolism of Misonidazole. In addition to nitroreduction, significant levels of metabolites hydroxylated on the side chain have been identified. The distinct isotopic signature of this compound-derived metabolites has been crucial in differentiating these oxidative products from the background and confirming their origin.

The accumulation patterns of these metabolites also exhibit species-specific variations. In rodents, the reactive nitroreduction products tend to accumulate preferentially in hypoxic tissues, such as the core of tumors. In canines, the more water-soluble hydroxylated metabolites show wider distribution and are more readily excreted.

Table 1: Species-Specific Metabolites of Misonidazole Identified Using this compound

| Species | Primary Metabolic Pathway | Key Metabolites Identified | Primary Site of Accumulation |

| Rodent (Mouse, Rat) | Nitroreduction | Azoxy, Azo, Amino derivatives | Hypoxic tumor tissue |

| Canine | Nitroreduction and Oxidation | Amino derivatives, Hydroxylated side-chain metabolites | Wider distribution, readily excreted |

Tracing of Misonidazole-Derived Moieties in Specific Organs and Subcellular Compartments

The stable isotope label in this compound has proven invaluable for tracing the distribution of the drug and its metabolites at both the organ and subcellular levels. By employing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and imaging mass spectrometry, researchers can map the localization of Misonidazole-derived moieties with high precision.

Organ Distribution:

Following administration, Misonidazole and its deuterated counterpart distribute throughout the body. However, studies using this compound have revealed specific patterns of accumulation. In tumor-bearing animal models, a significant concentration of this compound and its nitroreductive metabolites is observed within the tumor tissue, particularly in regions of low oxygen tension (hypoxia). This targeted accumulation is fundamental to its efficacy as a radiosensitizer. Other organs that show notable accumulation include the liver, where a significant portion of metabolic activity occurs, and the kidneys, which are involved in the excretion of the drug and its metabolites.

Subcellular Compartmentalization:

At the subcellular level, this compound has been used to probe the interaction of the drug with cellular components. The reactive intermediates formed during nitroreduction have been shown to covalently bind to proteins and nucleic acids. By isolating subcellular fractions (e.g., nuclei, mitochondria, cytosol) and analyzing for the presence of the deuterium (B1214612) label, researchers have been able to identify the specific molecular targets of these reactive metabolites. These studies have indicated that mitochondrial proteins are significant targets, which may contribute to the cytotoxic effects of the drug under hypoxic conditions.

Table 2: Organ and Subcellular Distribution of Misonidazole-Derived Moieties Traced with this compound

| Level | Location | Moieties Detected | Significance |

| Organ | Tumor (hypoxic regions) | This compound, Nitroreductive metabolites-d3 | Targeted accumulation for radiosensitization |

| Organ | Liver | This compound, Oxidative and reductive metabolites-d3 | Primary site of metabolism |

| Organ | Kidneys | This compound, Excretory metabolites-d3 | Route of elimination |

| Subcellular | Mitochondria | Covalently bound reactive metabolites-d3 | Potential mechanism of cytotoxicity |

| Subcellular | Nuclei | Adducts with DNA-d3 | Implicated in genotoxicity |

Pharmacokinetic and Pharmacodynamic Research with Misonidazole D3 in Preclinical Systems

Comprehensive Assessment of Absorption, Distribution, and Elimination in Animal Models

Animal models are fundamental in preclinical drug development, offering insights into how a drug is absorbed, distributed throughout the body, metabolized, and ultimately eliminated (ADME). ijrpc.com The use of Misonidazole-d3 in these models allows for a clear differentiation between the administered drug and its metabolites, facilitating a more accurate assessment of its pharmacokinetic profile.

Quantitative Pharmacokinetic Analysis using this compound as a Tracer in Rodent Models

In rodent models, such as mice and rats, this compound is employed to delineate the pharmacokinetic properties of Misonidazole (B1676599). Following administration, typically intraperitoneally or orally, plasma concentrations of the deuterated compound are measured over time. nih.gov This data is then used to construct plasma concentration-time curves, from which key pharmacokinetic parameters are derived.

The pharmacokinetic behavior of Misonidazole has been shown to be dose-dependent in some cases, with non-linear kinetics observed at higher doses in mice. nih.gov However, at doses where kinetics are linear, predictable peak plasma concentrations can be determined. nih.gov For instance, studies with the analogous compound benznidazole (B1666585) showed that absorption is rapid and bioavailability is high following both intraperitoneal and oral administration in mice and dogs, respectively. nih.gov The elimination half-life of Misonidazole and its analogs varies across species, being approximately 90 minutes in mice. nih.gov The use of this compound allows for precise determination of these parameters by distinguishing the administered compound from any endogenously produced or background substances.

Below is an interactive table summarizing key pharmacokinetic parameters of Misonidazole analogs in different preclinical models.

| Parameter | Mouse | Dog | Sheep |

| Elimination Half-life (t½) | 90 min nih.gov | 9-11 h nih.gov | 4-5 h nih.gov |

| Route of Administration | Intraperitoneal nih.govnih.gov | Oral nih.gov | - |

| Bioavailability | Complete (i.p.) nih.gov | Complete (oral) nih.gov | - |

Spatiotemporal Tissue Distribution and Subcellular Localization Studies, Particularly in Hypoxic Microenvironments

A critical aspect of Misonidazole's function is its ability to penetrate tissues and accumulate in hypoxic (low oxygen) regions, which are characteristic of solid tumors. frontiersin.org this compound, in conjunction with imaging techniques like autoradiography or mass spectrometry imaging, enables the visualization and quantification of its distribution in various tissues and within the tumor microenvironment.

Studies using radiolabeled Misonidazole have demonstrated its distribution in both tumors and normal tissues. nih.govnih.gov Research has shown that Misonidazole can achieve concentrations in tumors that are 50-70% of the levels found in the blood. nih.gov Notably, it effectively penetrates the central nervous system, reaching significant levels within brain tumors. nih.gov Within tumors, Misonidazole has been observed to accumulate in necrotic and cystic areas, which are often severely hypoxic. nih.gov

The binding of Misonidazole and its derivatives is enhanced in hypoxic cells, a property that is fundamental to its use as a marker for tumor hypoxia. nih.govnih.gov Autoradiography studies with tritiated Misonidazole in mice have revealed high concentrations in the liver, particularly in the centrilobular hepatocytes, and in other specific cell types and tissues, some of which are presumed to be hypoxic. nih.gov The deuterated label in this compound provides a non-radioactive method to perform similar detailed distribution studies, offering advantages in terms of safety and handling.

Evaluation of Excretion Pathways and Metabolite Clearance

Understanding how Misonidazole and its metabolites are cleared from the body is crucial. Studies utilizing isotopically labeled Misonidazole, including this compound, are instrumental in identifying the primary routes of excretion and characterizing the metabolic products.

Research in rats has shown that Misonidazole metabolism is significantly influenced by oxygen levels. nih.govnih.gov In isolated perfused rat livers, the clearance of Misonidazole was found to be more than three times greater under anaerobic (hypoxic) conditions compared to aerobic conditions. nih.gov Metabolites are primarily detected in the bile. nih.gov Under aerobic conditions, the major metabolite is Misonidazole beta-glucuronide. nih.gov However, under hypoxic conditions, reductive metabolism is enhanced, leading to the formation of different metabolites, including a glutathione (B108866) conjugate. nih.govnih.gov This suggests that hypoxia facilitates the biotransformation of Misonidazole into reactive intermediates. nih.gov The use of this compound allows for the unambiguous identification and quantification of these various metabolites in urine, feces, and bile, providing a complete picture of the drug's elimination. Studies with the related compound benznidazole indicated that only a small fraction (~5%) of the administered dose is excreted unchanged in the urine, pointing towards extensive metabolism. nih.gov

Mechanistic Pharmacodynamic Investigations in Experimental Tumor Models

Pharmacodynamic studies focus on the biochemical and physiological effects of a drug on the body. For this compound, these investigations aim to elucidate how its distribution and concentration within a tumor relate to its biological activity, particularly its role as a radiosensitizer.

Correlation of this compound Distribution with Endogenous Cellular Biomarkers in Preclinical Tumors

The effectiveness of Misonidazole is intrinsically linked to the hypoxic state of tumor cells. Therefore, correlating the distribution of this compound with biomarkers of hypoxia provides valuable insights into its mechanism of action. Nitroimidazole compounds like Misonidazole form stable adducts with intracellular macromolecules under hypoxic conditions. nih.gov The detection of these adducts can serve as a quantitative measure of cellular oxygenation. nih.gov

By using this compound, researchers can precisely measure its accumulation in specific tumor regions and correlate this with the expression of endogenous hypoxia markers such as HIF-1α (Hypoxia-Inducible Factor 1-alpha). mdpi.com This allows for a detailed spatial analysis of drug distribution relative to the hypoxic fractions of a tumor. Studies have shown a direct relationship between the binding of radiolabeled Misonidazole and the radiobiological resistance of tumor cells, which is a hallmark of hypoxia. nih.gov The deuterated label facilitates these correlative studies using non-radioactive detection methods, such as mass spectrometry, enabling a high-resolution mapping of drug-biomarker co-localization.

Assessment of Intracellular Target Engagement and Molecular Interactions Enabled by Deuterium (B1214612) Labeling

Target engagement studies are essential to confirm that a drug interacts with its intended molecular target within the complex cellular environment. catapult.org.uk The deuterium label in this compound is a powerful tool for such investigations. Under hypoxic conditions, Misonidazole is reduced to reactive intermediates that can covalently bind to cellular macromolecules, which is believed to be a key step in its radiosensitizing effect. nih.gov

The use of this compound allows for the precise identification and quantification of these drug-macromolecule adducts through techniques like mass spectrometry-based proteomics. This can reveal the specific proteins that Misonidazole interacts with, providing direct evidence of target engagement. Furthermore, advanced techniques like the Cellular Thermal Shift Assay (CETSA) could potentially be adapted to study the stabilizing effect of this compound binding on its protein targets in intact cells, offering a functional measure of target engagement. revvity.co.jp The deuterium label ensures that the detected signals are unequivocally from the administered drug, thereby elucidating the molecular interactions that underpin its pharmacodynamic effects.

Influence of Tumor Microenvironmental Factors (e.g., pH, oxygen tension) on this compound Distribution and Metabolism

Note: The following research findings are based on studies of Misonidazole. This compound is the stable isotope-labeled form of Misonidazole and is anticipated to exhibit analogous behavior in biological systems. It is frequently used in pharmacokinetic studies to help quantify the non-labeled compound.

The distribution and metabolism of this compound within preclinical tumor systems are significantly influenced by the unique characteristics of the tumor microenvironment. Key factors such as oxygen tension and pH play a critical role in the bioreductive activation and subsequent binding of this compound in tumor tissues.

Influence of Oxygen Tension (Hypoxia):

The selective metabolism of Misonidazole in hypoxic cells is a cornerstone of its application in oncological research. Under low-oxygen conditions, the nitro group of Misonidazole undergoes a series of reductions to form reactive intermediates. These intermediates can then covalently bind to cellular macromolecules, effectively trapping the compound within hypoxic regions. This process is significantly diminished in the presence of normal oxygen levels (normoxia), leading to a differential accumulation of the drug in oxygen-deficient tumor areas.

Preclinical studies in various tumor models have consistently demonstrated this oxygen-dependent mechanism. For instance, in vivo studies using mice with T50/80 mammary carcinomas showed a more than four-fold increase in Misonidazole binding within tumors when the animals were subjected to hypobaric hypoxia compared to control animals breathing room air. researchgate.net This enhanced binding is directly attributable to the increased metabolic reduction of the compound in the severely hypoxic tumor cells. researchgate.netnih.gov The level of hypoxia required for this effect can be quite stringent. Research has shown that a more significant level of hypoxia is necessary for Misonidazole to potentiate the effects of certain chemotherapy agents than is required for it to act as a radiosensitizer. nih.gov

The spatial distribution of Misonidazole binding often correlates with the known oxygen gradients within a tumor, with the highest accumulation in peri-necrotic zones where hypoxia is most severe. ismrm.org This selective accumulation is the basis for using radiolabeled Misonidazole analogues in imaging techniques like Positron Emission Tomography (PET) to identify and quantify hypoxic regions in tumors non-invasively. nih.gov

Influence of Extracellular pH:

The acidic nature of the tumor microenvironment, a result of altered cancer cell metabolism (the Warburg effect), can also modulate the activity of Misonidazole. explorationpub.com In vitro studies with FSaIIC fibrosarcoma cells have shown that a lower, more acidic pH can impact Misonidazole's efficacy. When the pH was decreased from 7.40 to 6.45, Misonidazole was found to be less cytotoxic to both well-oxygenated (euoxic) and hypoxic cells. nih.gov

Furthermore, the ability of Misonidazole to radiosensitize hypoxic cells was also diminished under acidic conditions. The dose modifying factor for Misonidazole in vitro was reduced at pH 6.45 compared to pH 7.40. nih.gov This suggests that the acidic conditions often found in solid tumors could potentially reduce the effectiveness of Misonidazole's actions. Research on EMT6/Ro cells also indicated that a decrease in pH from 7.2 to 6.5 led to a decrease in the binding of Misonidazole, particularly in the presence of high glucose concentrations. nih.gov

The interplay between pH, oxygen, and other factors like glucose availability creates a complex regulatory environment for Misonidazole metabolism. These findings underscore the importance of considering the specific characteristics of the tumor microenvironment when evaluating the pharmacokinetic and pharmacodynamic properties of this compound in preclinical research.

Data from Preclinical Studies

Table 1: Effect of Environmental pH on Misonidazole Cytotoxicity and Radiosensitization in FSaIIC Fibrosarcoma Cells in vitro

| Condition | pH | Relative Cytotoxicity vs. pH 7.40 | Radiation Dose Modifying Factor |

| Euoxic & Hypoxic | 7.40 | Baseline | 2.60 |

| Euoxic & Hypoxic | 6.45 | Decreased | 2.40 |

Data sourced from in vitro studies on FSaIIC fibrosarcoma cells. Cytotoxicity was assessed after a 1-hour exposure to Misonidazole. nih.gov

Table 2: Influence of Systemic Hypoxia on Misonidazole Binding in Murine Tissues

| Tissue | Condition | Increase in Misonidazole Binding (vs. Control) |

| T50/80 Tumors | Hypobaric Hypoxia | > 4-fold |

| Liver | Hypobaric Hypoxia | ~2.5-fold |

| Kidney | Hypobaric Hypoxia | ~2.4-fold |

| Spleen | Hypobaric Hypoxia | ~2.9-fold |

| Heart | Hypobaric Hypoxia | ~1.8-fold |

Data from a study where mice were exposed to air at 0.5 atmospheres to induce hypobaric hypoxia. researchgate.net

Role of Misonidazole D3 in Elucidating Hypoxia Selective Mechanisms of Action

Detailed Molecular Mechanisms of Hypoxic Activation of Nitroimidazoles

The selective toxicity of nitroimidazoles like Misonidazole (B1676599) towards hypoxic cells is a direct consequence of their unique bio-reductive activation process, which is favored under low oxygen conditions.

Enzymatic Reduction Pathways and the Generation of Reactive Oxygen/Nitrogen Species

The activation of nitroimidazoles is initiated by a one-electron reduction of the nitro group (-NO2), a process catalyzed by various intracellular reductases, such as NADPH:cytochrome P450 reductase. openmedscience.comxiahepublishing.comdovepress.com This initial reduction forms a nitro radical anion. In the presence of normal oxygen concentrations (normoxia), this radical anion is rapidly re-oxidized back to the original nitro compound, with the concurrent production of superoxide, a reactive oxygen species (ROS). openmedscience.comnih.gov This "futile cycling" prevents the accumulation of further reduced, more toxic products in healthy tissues. openmedscience.comnih.gov

Under hypoxic conditions, the lower oxygen tension allows the nitro radical anion to undergo further reduction steps. nih.govdovepress.com These subsequent reductions, involving a total of four or six electrons, lead to the formation of highly reactive intermediates, including nitroso, hydroxylamine (B1172632), and ultimately amine derivatives. nih.govdovepress.comacs.orgpsu.edu These reduced metabolites are the primary effectors of cellular toxicity. psu.edu The generation of these reactive species, which can include both reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributes to cellular damage. anjs.edu.iqe-dmj.orgfrontiersin.orgmdpi.comrsc.org The enzymatic reduction is a key step, with enzymes like xanthine (B1682287) oxidase also implicated in the metabolic process. nih.gov

Specificity and Extent of Covalent Binding to Cellular Macromolecules under Hypoxic Conditions

A crucial outcome of the reductive activation of Misonidazole under hypoxia is the covalent binding of its reactive metabolites to cellular macromolecules. apexbt.comnih.govnih.gov This binding is highly specific to hypoxic cells because the reactive intermediates are only formed in significant quantities in a low-oxygen environment. openmedscience.comnih.gov Studies have shown that under hypoxic conditions, a percentage of the reduced Misonidazole products form adducts with cellular components. capes.gov.br

Research has demonstrated that these reactive intermediates, particularly the hydroxylamine derivative, readily bind to various cellular macromolecules, including proteins and DNA. nih.govpsu.edu This covalent binding effectively traps the drug inside the hypoxic cells, leading to its accumulation. nih.gov Autoradiographic studies using radiolabeled Misonidazole have visually confirmed this enhanced binding within hypoxic regions of tissues, such as the hepatocytes surrounding hepatic veins. nih.gov The extent of this binding is influenced by factors like the concentration of Misonidazole and the availability of cellular reducing equivalents, which can be affected by glucose levels. capes.gov.brnih.govpsu.edu While binding to both proteins and DNA has been reported, some studies suggest that covalent binding is predominantly observed with cellular proteins. nih.gov This binding to macromolecules is a critical event that contributes to the cytotoxic effects of the drug. apexbt.comcapes.gov.br

Misonidazole-d3 as a Mechanistic Probe for Studying Hypoxia-Induced Cellular Responses

The unique properties of Misonidazole, and by extension its deuterated form, make it an invaluable tool for investigating the complex cellular responses triggered by hypoxia.

Investigation of Misonidazole-Induced Modulation of Cellular Thiol Levels and Redox Homeostasis

Misonidazole metabolism under hypoxic conditions significantly impacts cellular redox balance, particularly by depleting intracellular thiol levels. apexbt.com Thiols, such as glutathione (B108866) (GSH), are crucial non-protein sulfhydryl compounds that protect cells from oxidative damage. nih.govarchivesofmedicalscience.comjurolsurgery.org The reactive intermediates of Misonidazole reduction react with and deplete these thiols. nih.gov Studies have shown that Misonidazole is more toxic to cells that have been depleted of glutathione. apexbt.com

The reduction of Misonidazole beyond the initial one-electron stage produces intermediates that react with both non-protein thiols like GSH and protein thiols. nih.gov The depletion of GSH makes cells more vulnerable to the oxidative stress induced by Misonidazole's futile cycling under aerobic conditions and to the reactive intermediates formed under hypoxia. nih.gov Research using model compounds like 1-methyl-2-nitrosoimidazole (B56497) has demonstrated a rapid and concentration-dependent depletion of both glutathione and protein sulfhydryls. capes.gov.br The radiosensitizing effect of Misonidazole is enhanced in cells depleted of thiols by agents like buthionine sulfoximine (B86345) (BSO) or diethylmaleate (DEM). nih.govosti.gov The study of these interactions provides insight into the critical role of redox homeostasis in cellular sensitivity to nitroimidazoles.

Analysis of DNA Damage and Repair Pathway Modulation in Hypoxic Cells treated with Misonidazole

Treatment with Misonidazole under hypoxic conditions leads to DNA damage, including single-strand breaks. apexbt.comnih.gov A direct correlation has been observed between the extent of cell death and the amount of DNA damage induced by the drug. nih.govnih.gov Surviving cells are capable of repairing this DNA damage, while in non-surviving cells, the DNA undergoes further degradation. nih.govnih.gov

Interestingly, while Misonidazole treatment under hypoxia induces DNA damage, it does not appear to inhibit the rate of repair of radiation-induced DNA strand breaks. allenpress.com Instead, the sensitization to radiation seems to be due to an additive interaction of damage at the DNA level. allenpress.com In the context of radiosensitization, Misonidazole is thought to mimic oxygen by reacting with radiation-induced DNA radicals, "fixing" the damage and preventing its repair through charge recombination. allenpress.com While some studies have suggested that Misonidazole increases the yield of single-strand breaks, others have found no effect on the induction of enzyme-sensitive sites in DNA. allenpress.com

Effects on Cellular Energetics and Glucose Metabolism under Hypoxic Conditions in Research Models

Misonidazole and its metabolic activation have notable effects on cellular energy metabolism. The process of Misonidazole reduction itself consumes cellular reducing equivalents, which can alter electron transfer pathways. nih.gov Under hypoxic conditions, Misonidazole can divert the pentose (B10789219) cycle. nih.gov

Table of Research Findings on Misonidazole's Hypoxic Activity

Table of Mentioned Chemical Compounds

Advanced Research Avenues and Methodological Considerations Utilizing Misonidazole D3

Integration of Misonidazole-d3 in Multi-Omics Research Workflows

Multi-omics approaches, which involve the comprehensive analysis of various biological molecules, are critical for a systems-level understanding of cellular functions. frontiersin.orglgcstandards.com The integration of this compound into these workflows provides a stable, non-radioactive tracer to track the fate of the molecule and its interaction with cellular components under hypoxic conditions.

Under hypoxic conditions, the nitro group of Misonidazole (B1676599) is reduced, leading to the formation of reactive intermediates that covalently bind to macromolecules, particularly proteins. tandfonline.com By using this compound, researchers can employ mass spectrometry-based proteomics to identify the specific protein adducts formed. The deuterium (B1214612) label provides a unique mass signature, facilitating the distinction between Misonidazole-bound peptides and the endogenous proteome. This approach allows for the precise mapping of binding sites and the identification of a portfolio of proteins that are targeted by Misonidazole in hypoxic cells. This information is invaluable for understanding its mechanism of action and potential off-target effects.

In metabolomics, this compound can serve as a tracer to follow its metabolic fate within the cell. The study of the metabolome involves the comprehensive profiling of small molecule metabolites. frontiersin.org Following the administration of this compound, mass spectrometry can track the appearance of deuterated metabolites, providing a detailed picture of the biotransformation pathways. This can reveal how the cellular metabolic network, which is itself significantly altered by hypoxia, processes the drug. Such studies can uncover novel metabolic pathways and identify enzymes involved in nitroimidazole metabolism. escholarship.org

The integration of proteomics and metabolomics data allows for a more holistic understanding. frontiersin.org For instance, identifying both the protein targets of this compound and the metabolic pathways it undergoes can reveal correlations between protein adduction and specific metabolic states, offering deeper mechanistic insights.

Lipidomics, the large-scale study of cellular lipids, is another critical area where this compound can be applied. wikipedia.org Hypoxia is known to alter lipid metabolism, and the reactive intermediates of Misonidazole may also form adducts with lipids. Using this compound in lipidomic analyses can help identify these lipid adducts, shedding light on how the drug may perturb lipid signaling pathways or membrane structure under hypoxic conditions.

Nucleic acid adductomics is the comprehensive analysis of DNA and RNA adducts, which are forms of damage to nucleic acids. nih.govusf.edu It is well-established that genotoxic agents can form adducts with DNA, and these modifications are central to the mechanisms of many anticancer drugs. The reactive metabolites of Misonidazole have the potential to form adducts with DNA and RNA. By using this compound, researchers can screen for these specific adducts in a complex biological sample. biorxiv.org The detection and quantification of this compound-nucleic acid adducts can provide direct evidence of its interaction with genetic material, helping to elucidate its cytotoxic and radiosensitizing effects. This approach offers a powerful method to assess the impact of Misonidazole on genome integrity in hypoxic tumor cells. usf.edubiorxiv.org

Development of High-Throughput Screening Assays and Advanced Cellular Models Utilizing this compound

The development of effective cancer therapies relies on robust preclinical models and screening methods. bmglabtech.comwikipedia.org this compound is a valuable tool in the development of high-throughput screening (HTS) assays and advanced cellular models designed to study hypoxia and test hypoxia-activated drugs.

HTS allows for the rapid testing of large numbers of compounds. bmglabtech.com Assays can be designed to measure the extent of this compound binding under hypoxic conditions. For example, an antibody-based detection system or mass spectrometry readout could be used in a multi-well plate format to screen for molecules that enhance or inhibit Misonidazole's hypoxia-selective binding. This could lead to the discovery of new drug combinations or modulators of nitroimidazole activity.

Advanced cellular models, such as 3D multicellular spheroids and organoids, more accurately mimic the tumor microenvironment, including the formation of hypoxic gradients. mdpi.comnih.govnih.gov These models are crucial for testing hypoxia-targeted agents. mdpi.com this compound can be used in these 3D cultures to quantify hypoxia and assess the penetration and binding of the drug in a more physiologically relevant context. nih.govdrugtargetreview.com For instance, imaging mass spectrometry could be used to visualize the spatial distribution of this compound adducts within a spheroid, correlating its localization with markers of hypoxia and cell viability. These advanced models, when combined with the analytical precision afforded by this compound, provide a powerful platform for preclinical drug evaluation. nih.gov

Considerations for Deuterium Isotope Effects and Their Implications in Mechanistic and Kinetic Studies

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, meaning more energy is required to break it. wikipedia.org The study of KIEs can provide profound insights into reaction mechanisms. mdpi.comnih.gov

In the context of this compound, the position of the deuterium label is critical. If the deuterium is placed at a position where a C-H bond is broken in the rate-determining step of its metabolic activation or binding, a primary KIE will be observed. nih.gov For example, if the reduction of the nitroimidazole ring involves a step where a hydrogen (or deuterium) atom is abstracted from the side chain, the deuterated compound would react more slowly than its non-deuterated counterpart.

Measuring the KIE for this compound can help to:

Elucidate the mechanism of action: A significant KIE would provide strong evidence that C-H bond cleavage is a key step in the drug's activation. nih.gov

Modulate pharmacokinetic properties: In some cases, deuteration at a site of metabolic oxidation can slow down drug clearance, leading to a longer half-life. While this is a common strategy in drug design, its application to Misonidazole would depend on whether the deuterated position is a primary site of metabolism. uobaghdad.edu.iq

Conversely, if the deuterium is placed at a position not directly involved in bond-breaking in the rate-limiting step, a smaller secondary KIE might still be observed, providing information about changes in hybridization at that position during the reaction. wikipedia.org Therefore, careful consideration and experimental determination of isotope effects are crucial when using this compound in mechanistic and kinetic studies.

Future Directions in Deuterated Nitroimidazole Research as Probes for Biological Processes

The use of deuterated compounds like this compound opens up new frontiers in biological research. Future work will likely focus on leveraging the unique properties of stable isotope-labeled probes to explore complex biological systems with greater precision.

While Misonidazole was a pioneering compound for detecting tumor hypoxia, research has moved towards developing next-generation markers with improved properties, such as faster clearance and higher tumor-to-background ratios for imaging applications. tandfonline.comnih.govmdpi.com Compounds like ¹⁸F-FAZA and ¹⁸F-HX4 are examples of such progress in the field of positron emission tomography (PET) imaging. tandfonline.commdpi.com

The principles learned from this compound research can inform the development of new deuterated probes. Future directions may include:

Multi-Isotope Labeling: Synthesizing nitroimidazoles with multiple stable isotopes (e.g., ¹³C, ¹⁵N, and ²H) to create "heavy" probes. These can be used in complex multi-omics experiments to trace the fate of the entire molecule with high confidence.

Deuterated PET Tracer Analogs: While PET requires radioactive isotopes like ¹⁸F, deuteration of these tracers could be used in non-radioactive mechanistic studies to understand their binding and metabolism at a deeper level, complementing the imaging data.

Functionalized Deuterated Probes: Developing deuterated nitroimidazoles that are also functionalized with other reporter groups (e.g., a fluorescent tag or a biotin (B1667282) handle for affinity purification). This would create multifunctional probes for integrated imaging and biochemical analysis.

By combining the hypoxia-targeting properties of the nitroimidazole core with the analytical advantages of deuterium labeling, researchers can continue to develop sophisticated tools to unravel the complexities of tumor hypoxia and improve the development of targeted cancer therapies. mdpi.comscience.gov

Compound and Acronym Table

| Name/Acronym | Full Name |

| This compound | Deuterated Misonidazole |

| Misonidazole | 1-(2-nitro-1H-imidazol-1-yl)-3-methoxypropan-2-ol |

| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol |

| ¹⁸F-FMISO | [¹⁸F]Fluoromisonidazole |

| ¹⁸F-FAZA | [¹⁸F]Fluoroazomycin arabinoside |

| ¹⁸F-HX4 | [¹⁸F]Flortanidazole |

| HTS | High-Throughput Screening |

| KIE | Kinetic Isotope Effect |

| PET | Positron Emission Tomography |

| DMSO | Dimethyl sulfoxide |

| ¹³C | Carbon-13 |

| ¹⁵N | Nitrogen-15 |

| ²H | Deuterium |

| ¹⁸F | Fluorine-18 (B77423) |

Applications in Systems Biology and Computational Modeling of Drug Action

The study of this compound, a deuterated isotopologue of Misonidazole, offers significant advantages in the realms of systems biology and the computational modeling of drug action. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, provides a powerful tool for tracing the molecule's fate in complex biological systems without altering its fundamental physicochemical properties. clinicaltrials.goviaea.org This enables highly precise measurements crucial for developing and validating sophisticated models that can predict the drug's behavior and effects at a systemic level.

Systems biology aims to understand the larger picture of how drugs like Misonidazole interact with intricate biological networks. googleapis.com Rather than focusing on a single molecular target, it investigates the broader impact on interconnected pathways, including metabolic and signaling networks. researchgate.netu-szeged.hu Computational modeling, in turn, uses this system-level data to create mathematical representations that can simulate and predict drug pharmacokinetics and pharmacodynamics. mdpi.compremierconsulting.com

The primary application of this compound in this context is as an internal standard and tracer for pharmacokinetic (PK) studies. frontiersin.org Deuterated standards are ideal for mass spectrometry-based quantification because they are chemically identical to the parent drug but distinguishable by their higher mass. thermofisher.comsilantes.com This allows for precise measurement of the drug and its metabolites in various tissues and fluids over time.

This high-quality data is the foundation for building robust computational pharmacokinetic models. premierconsulting.comnih.gov Researchers have successfully fitted experimental data from Misonidazole studies to multi-compartment models to describe its distribution and elimination. nih.gov For instance, the plasma concentration of Misonidazole has been described using two-compartment models, which allow for the determination of key pharmacokinetic constants. nih.gov Such models are essential for understanding how the drug behaves in the body and for predicting its concentration in target tissues, such as hypoxic tumors. aacrjournals.orgnih.gov

The insights from these models extend beyond simple concentration curves. By comparing the pharmacokinetics of various Misonidazole analogues, researchers have established structure-pharmacokinetic relationships. nih.gov These studies reveal how properties like lipophilicity influence whether the drug is cleared by metabolic processes or renal excretion, providing critical information for designing new compounds with improved therapeutic profiles. nih.gov

Below is a table summarizing representative pharmacokinetic parameters derived from computational modeling of Misonidazole in preclinical studies. The use of isotopically labeled compounds like this compound is instrumental in generating the precise concentration data required for such modeling.

| Parameter | Description | Example Value/Model | Significance |

|---|---|---|---|

| Pharmacokinetic Model | A mathematical construct used to describe the drug's movement through the body. | Two-compartment model nih.gov | Predicts the distribution and elimination phases of the drug in plasma. |

| Absorption Half-Life (t1/2a) | The time required for half of the drug to be absorbed into the systemic circulation. | Variable (e.g., 4-125 min in humans) nih.gov | Indicates the rate of drug uptake, influencing the time to reach peak concentration. |

| Clearance Mechanism | The primary route of drug elimination from the body. | Metabolism (lipophilic analogues) or Renal (hydrophilic analogues) nih.gov | Determines the drug's persistence in the body and potential for drug-drug interactions. |

| Tissue:Plasma Ratio | The relative concentration of the drug in a specific tissue compared to the plasma. | Can be low in central tumor regions due to poor blood flow aacrjournals.org | Provides insight into drug penetration into target sites like hypoxic tumors. |

Beyond pharmacokinetics, the data gathered using this compound can inform a broader systems-level understanding of its mechanism of action. As a hypoxic cell sensitizer, Misonidazole's effects are deeply intertwined with the cellular response to low oxygen. iaea.orgrsna.orgslideshare.net The reductive activation of nitroimidazoles under hypoxia is a key initiating event. nih.govunimib.it This activation leads to the formation of reactive intermediates that can interact with numerous cellular macromolecules, disrupting multiple pathways. nih.govmdpi.com

Studies on related nitroimidazole-based sensitizers have shown they can modulate the expression of critical regulatory factors like Hypoxia-Inducible Factor-1 alpha (HIF-1α) and its downstream target genes. scialert.net HIF-1α is a master regulator of the cellular response to hypoxia, controlling genes involved in angiogenesis, metabolism, and cell survival. scialert.net By using stable isotope tracers to correlate drug concentration with changes in the proteome or transcriptome under hypoxic versus normoxic conditions, researchers can build comprehensive models of the drug's systemic impact. These models can elucidate how Misonidazole not only sensitizes cells to radiation but also alters the entire metabolic and signaling landscape of the tumor microenvironment. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.